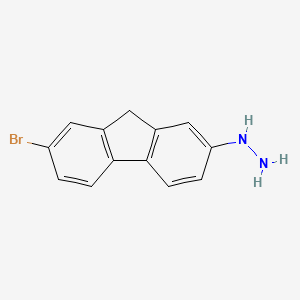

(7-bromo-9H-fluoren-2-yl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(7-Bromo-9H-fluoren-2-yl)hydrazine is an organic compound with the molecular formula C13H11BrN2. It is a derivative of fluorene, where a bromine atom is substituted at the 7th position and a hydrazine group is attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-bromo-9H-fluoren-2-yl)hydrazine typically involves the bromination of fluorene followed by the introduction of the hydrazine group. One common method starts with the bromination of fluorene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-fluorene is then reacted with hydrazine hydrate under reflux conditions to yield this compound .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-9H-fluoren-2-yl)hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrogenated fluorene derivatives.

Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

(7-Bromo-9H-fluoren-2-yl)hydrazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for its possible anticancer properties.

Industry: It may be used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (7-bromo-9H-fluoren-2-yl)hydrazine is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, potentially disrupting their function. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

(7-Bromo-9H-fluoren-2-yl)amine: Similar structure but with an amine group instead of a hydrazine group.

(7-Bromo-9H-fluoren-2-yl)thiol: Similar structure but with a thiol group instead of a hydrazine group.

(7-Bromo-9H-fluoren-2-yl)alcohol: Similar structure but with an alcohol group instead of a hydrazine group.

Uniqueness

(7-Bromo-9H-fluoren-2-yl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .

Biological Activity

(7-bromo-9H-fluoren-2-yl)hydrazine is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics, particularly the presence of a bromine atom and a hydrazine moiety, suggest potential biological activities, including antimicrobial and anticancer properties. This article aims to detail the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound can undergo various chemical reactions:

- Oxidation : The hydrazine group can be oxidized to form azo or azoxy compounds.

- Reduction : The bromine atom can be reduced to yield hydrogenated derivatives.

- Substitution : The bromine atom can be replaced with nucleophiles such as amines or thiols.

These reactions contribute to the compound's versatility in synthetic applications and its potential biological activities.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with cellular proteins and enzymes through the formation of covalent bonds with nucleophilic sites. This interaction may disrupt protein function, leading to various biological effects, including:

- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis .

- Anticancer Activity : Preliminary research suggests potential anticancer properties, possibly due to the compound's ability to induce apoptosis in cancer cells through protein modification.

Antimicrobial Activity

Recent studies have evaluated this compound and its derivatives for their efficacy against microbial strains. Notably, compounds derived from this structure showed promising results against multidrug-resistant strains of bacteria.

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | M. tuberculosis | 75% |

| 1-(1-(9H-Fluoren-2-YL)ethyl)hydrazine | E. coli | 68% |

| 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | S. aureus | 82% |

The above table summarizes the antimicrobial activity observed in laboratory settings, indicating that this compound has substantial potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. A study conducted on various cancer cell lines revealed:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 18 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Case Studies

- Study on Antimicrobial Efficacy : A research group synthesized several derivatives of this compound and tested their efficacy against M. tuberculosis. The study found that certain derivatives exhibited activity greater than traditional antibiotics like isoniazid, suggesting a novel mechanism of action targeting mycolic acid synthesis within the bacterial cell .

- Anticancer Research : Another study focused on the effects of this compound on breast cancer cells. Results indicated that treatment led to increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent .

Properties

CAS No. |

887593-02-4 |

|---|---|

Molecular Formula |

C13H11BrN2 |

Molecular Weight |

275.14 g/mol |

IUPAC Name |

(7-bromo-9H-fluoren-2-yl)hydrazine |

InChI |

InChI=1S/C13H11BrN2/c14-10-1-3-12-8(6-10)5-9-7-11(16-15)2-4-13(9)12/h1-4,6-7,16H,5,15H2 |

InChI Key |

GIAULIPWCNBYNY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)NN)C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.